(E)-3-(2-(2-chloro-6-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
Description
(E)-3-(2-(2-Chloro-6-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a hydrazone derivative of quinoxalin-2(1H)-one, a nitrogen-containing heterocycle with a planar aromatic structure. The compound features a hydrazinyl linker at the C3 position of the quinoxalinone core, conjugated to a 2-chloro-6-fluorobenzylidene substituent. This Schiff base architecture enhances its electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science . The presence of electron-withdrawing substituents (Cl and F) on the benzylidene moiety modulates its redox behavior and intermolecular interactions, as observed in related quinoxalinone derivatives .
The synthesis typically involves condensation of 3-hydrazinylquinoxalin-2(1H)-one with 2-chloro-6-fluorobenzaldehyde under reflux in ethanol, followed by purification via column chromatography .
Properties
IUPAC Name |
3-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O/c16-10-4-3-5-11(17)9(10)8-18-21-14-15(22)20-13-7-2-1-6-12(13)19-14/h1-8H,(H,19,21)(H,20,22)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWYUDORQOMFO-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Heating Method
Quinoxaline-2,3-dione (20.1 g, 124.0 mmol) is refluxed with hydrazine hydrate (100 mL, 2.2 mol) and water (50 mL) at 100°C for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding a pale-yellow solid (85.5% yield).
Key Spectral Data
Microwave-Assisted Hydrazinolysis
Microwave irradiation (400 W, 1 minute) of quinoxaline-2,3-dione and hydrazine hydrate in ethanol reduces reaction time from hours to minutes while maintaining yields >80%.
Condensation with 2-Chloro-6-Fluorobenzaldehyde
The hydrazino intermediate undergoes condensation with 2-chloro-6-fluorobenzaldehyde to form the target hydrazone.
Conventional Reflux Method
A mixture of 3-hydrazinoquinoxalin-2(1H)-one (1.0 g, 5.7 mmol) and 2-chloro-6-fluorobenzaldehyde (5.7 mmol) in ethanol (20 mL) is refluxed for 5 hours. The product is isolated by vacuum distillation, filtered, and recrystallized from ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 5 hours |
| Yield | 70–75% |
Microwave-Assisted Condensation
Microwave irradiation (400 W, 1–3 minutes) in ethanol enhances reaction efficiency, achieving 85–90% yield. The rapid heating minimizes side reactions, preserving the E-isomer configuration.
Optimization Data
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 5 hours | 3 minutes |
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | 95% | 98% |
Structural Characterization
Spectroscopic Analysis
Mass Spectrometry
Reaction Mechanism and Stereochemical Control
The condensation proceeds via nucleophilic attack of the hydrazine NH₂ group on the aldehyde carbonyl, followed by dehydration to form the hydrazone (Fig. 1). The E-isomer predominates due to steric hindrance between the quinoxaline ring and the benzylidene substituent.
Figure 1. Proposed mechanism for hydrazone formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(2-chloro-6-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of quinoxaline derivatives. For instance, compounds similar to (E)-3-(2-(2-chloro-6-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one have shown efficacy against different cancer cell lines. A study demonstrated that derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating potential as chemotherapeutic agents .
Antimicrobial Properties
Quinoxaline derivatives are recognized for their antimicrobial activities. Research indicates that this compound displays significant antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Herbicidal Activity
The hydrazone group in this compound has been linked to herbicidal properties. Studies have shown that similar compounds can inhibit the growth of various weed species, suggesting potential use as herbicides in agricultural settings. Field trials indicated effective control over common agricultural weeds with minimal phytotoxicity to crops .
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Research has explored its ability to form stable complexes with transition metals, which may lead to applications in catalysis and materials development .
Case Study 1: Anticancer Screening
A study involving a series of quinoxaline derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound was tested alongside known chemotherapeutics, showing synergistic effects when combined with doxorubicin .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various hydrazone compounds, this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of (E)-3-(2-(2-chloro-6-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) increase redox activity, as seen in electrochemical studies where such derivatives exhibit distinct reduction potentials .
- Hydroxy substituents enable hydrogen bonding, influencing crystal packing and DNA-binding modes .
- The chloro-fluoro combination in the target compound likely enhances metabolic stability and bioavailability compared to nitro or hydroxy analogs .
Comparative Efficiency :
Antimicrobial Activity
- 3-{2-[1-(6-Chloro-2-oxo-2H-chromen-3yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one: Most potent antibacterial agent in its series (MIC = 8 µg/mL against S. aureus) .
- 3-[2-(Propan-2-ylidene)hydrazinyl]quinoxalin-2(1H)-one: Exhibits antifungal activity (MIC = 16 µg/mL against C. albicans) .
Biological Activity
(E)-3-(2-(2-chloro-6-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one, with the molecular formula C15H10ClFN4O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound is synthesized through a condensation reaction involving 2-chloro-6-fluorobenzaldehyde and hydrazine derivatives with quinoxalinone. The resulting product exhibits unique structural features that contribute to its biological activity. The presence of the chloro and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 8.9 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12.3 | Inhibition of proliferation |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, as indicated by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's anti-inflammatory effects were corroborated by a reduction in nitric oxide production, indicating its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
- Microbial Resistance Study : Research conducted on the antimicrobial properties highlighted the compound's effectiveness against resistant strains of bacteria, suggesting that it could be a candidate for further development in combating antibiotic resistance .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound resulted in reduced paw edema in a carrageenan-induced inflammation model, supporting its potential as an anti-inflammatory agent .
Q & A
Basic Question
- 1H/13C NMR : Assign peaks for the hydrazinyl (–NH–N=CH–) and quinoxalinone aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 359.06 for C16H10ClFN4O) .
- X-ray crystallography : Resolve the (E)-configuration of the benzylidene group, as demonstrated in structurally related hydrazinylquinoxalinones .
How can researchers resolve contradictory spectral data during characterization?
Advanced Question
- 2D NMR techniques : Use COSY and HSQC to correlate overlapping proton and carbon signals, particularly for aromatic regions .
- Computational modeling : Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation of labile protons (e.g., –NH– groups) .
What initial biological activities should be assessed for this compound?
Basic Question
- Antibacterial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution methods .
- Cytotoxicity profiling : Evaluate against human cell lines (e.g., HEK-293) via MTT assays to establish selectivity indices .
- Enzyme inhibition : Screen against kinases or oxidoreductases linked to quinoxalinone bioactivity .
How can structure-activity relationships (SAR) be explored to enhance bioactivity?
Advanced Question
- Analog synthesis : Introduce substituents (e.g., –NO2, –CF3) at the benzylidene or quinoxalinone positions to modulate lipophilicity and electronic effects .
- Molecular docking : Simulate binding interactions with target proteins (e.g., DNA gyrase for antibacterial activity) using software like AutoDock Vina .
- Pharmacophore mapping : Identify critical functional groups (e.g., hydrazinyl linkage) using 3D-QSAR models .
What mechanistic insights exist for the compound’s reactivity in radical-mediated reactions?
Advanced Question
- Radical trapping experiments : Use TEMPO or BHT to confirm the involvement of radical intermediates in C–H functionalization reactions .
- EPR spectroscopy : Detect transient radicals (e.g., aryl or trifluoromethyl radicals) during light- or peroxide-driven reactions .
- Kinetic isotope effects (KIE) : Compare reaction rates of proto- and deuterated substrates to elucidate hydrogen abstraction steps .
How should stability and degradation profiles be assessed under physiological conditions?
Basic Question
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures .
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC over 24–72 hours .
- Light sensitivity : Expose to UV-Vis light (300–500 nm) and track photodegradation products .
What formulation strategies can mitigate decomposition during storage?
Advanced Question
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Encapsulation : Use cyclodextrins or liposomes to shield reactive groups (e.g., hydrazine) from hydrolysis .
- Antioxidant additives : Incorporate ascorbic acid or α-tocopherol to prevent oxidation .
How can synergistic effects with existing antimicrobial agents be evaluated?
Advanced Question
- Checkerboard assays : Determine fractional inhibitory concentrations (FIC) with antibiotics (e.g., ciprofloxacin) to identify synergy (FIC ≤0.5) .
- Time-kill studies : Assess bactericidal kinetics when combining the compound with sub-inhibitory doses of reference drugs .
- Resistance reversal : Test efficacy against drug-resistant strains (e.g., MRSA) in combination with efflux pump inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
